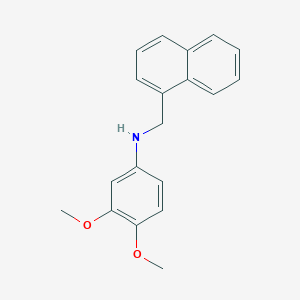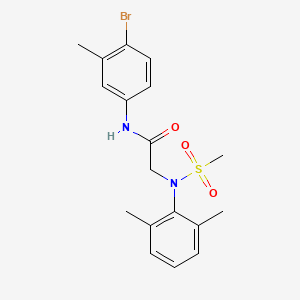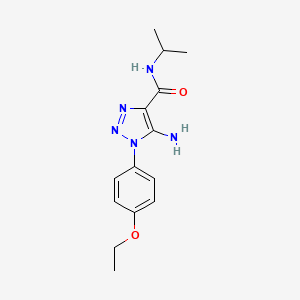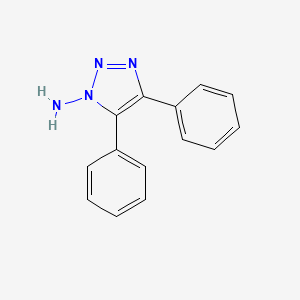
(3,4-dimethoxyphenyl)(1-naphthylmethyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3,4-dimethoxyphenyl)(1-naphthylmethyl)amine, commonly known as NDMC, is a chemical compound that has received significant attention in scientific research due to its potential therapeutic applications. NDMC belongs to the class of phenethylamines and is structurally similar to the well-known psychedelic drug, MDMA. However, unlike MDMA, NDMC does not have any psychoactive effects and is not used as a recreational drug. Instead, it is being investigated for its potential therapeutic benefits in various fields of medicine.
Mecanismo De Acción
The exact mechanism of action of NDMC is not fully understood. However, it is believed to act on various neurotransmitter systems in the brain, including the serotonin, dopamine, and norepinephrine systems. NDMC has been shown to increase the levels of these neurotransmitters, which may be responsible for its therapeutic effects.
Biochemical and Physiological Effects:
NDMC has been shown to have various biochemical and physiological effects in animal studies. It has been shown to increase the levels of neurotrophic factors such as brain-derived neurotrophic factor (BDNF), which is involved in neuronal growth and survival. NDMC has also been shown to increase the levels of antioxidant enzymes such as superoxide dismutase (SOD), which protect cells from oxidative stress. In addition, NDMC has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of NDMC is its low toxicity and lack of psychoactive effects. This makes it a safe and suitable compound for use in laboratory experiments. However, one of the limitations of NDMC is its limited solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on NDMC. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Further studies are needed to determine the exact mechanisms by which NDMC exerts its neuroprotective effects and to investigate its potential as a therapeutic agent. Another area of interest is its potential use in oncology. Studies have shown that NDMC has anticancer properties and may be useful in the treatment of various types of cancer. Further research is needed to determine the exact mechanisms by which NDMC exerts its anticancer effects and to investigate its potential as a cancer therapy.
Métodos De Síntesis
The synthesis of NDMC involves the reaction between 3,4-dimethoxybenzaldehyde and 1-naphthylmethylamine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds through a series of steps involving the formation of an imine intermediate, which is subsequently reduced to form the final product, NDMC.
Aplicaciones Científicas De Investigación
NDMC has been investigated for its potential therapeutic applications in various fields of medicine, including neurology, psychiatry, and oncology. In neurology, NDMC has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In psychiatry, NDMC has been investigated for its potential use as an antidepressant and anxiolytic agent. In oncology, NDMC has been shown to have anticancer properties and may be useful in the treatment of various types of cancer.
Propiedades
IUPAC Name |
3,4-dimethoxy-N-(naphthalen-1-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2/c1-21-18-11-10-16(12-19(18)22-2)20-13-15-8-5-7-14-6-3-4-9-17(14)15/h3-12,20H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAANZPLNWMMHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)NCC2=CC=CC3=CC=CC=C32)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-N-[3-methoxy-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-furamide](/img/structure/B5033042.png)

![4-[(2,6-dimethyl-4-morpholinyl)carbonyl]-2-phenylquinoline](/img/structure/B5033055.png)
![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-chlorophenyl)hydrazone]](/img/structure/B5033059.png)
![2-chloro-N-[2-(4-chlorophenyl)ethyl]-N'-(2-thienylsulfonyl)benzenecarboximidamide](/img/structure/B5033062.png)


![ethyl 2-[bis(phenylsulfonyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B5033083.png)
![6-{[(3,4-dimethylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5033086.png)
![3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(ethylthio)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B5033093.png)


